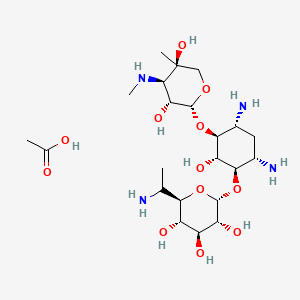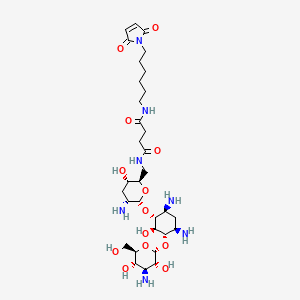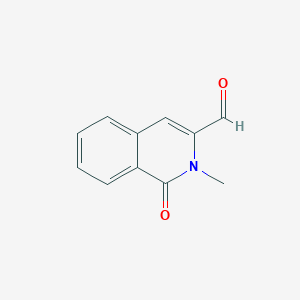
2-Methyl-1-oxoisoquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-oxoisoquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. These compounds are known for their diverse biological activities and are found in various natural products, including alkaloids. The presence of the isoquinoline ring system in this compound makes it an interesting compound for research in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxoisoquinoline-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, can be used to synthesize isoquinoline derivatives . Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the cyclization of ortho-substituted aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as catalyst-free reactions in water, can reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-Methyl-1-oxoisoquinoline-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the aldehyde and ketone functional groups in the compound makes it reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the isoquinoline ring, leading to the formation of diverse derivatives .
科学的研究の応用
2-Methyl-1-oxoisoquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1-oxoisoquinoline-3-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can induce apoptosis in cancer cells through mitochondrial dysfunction pathways . The specific molecular targets and pathways involved depend on the biological context and the specific isoquinoline derivative being studied.
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: This compound is structurally similar to 2-Methyl-1-oxoisoquinoline-3-carbaldehyde and is used as a precursor in the synthesis of biologically active molecules.
2-Chloroquinoline-3-carbaldehyde: Another related compound that has been studied for its chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl and oxo groups in the compound enhances its potential for diverse chemical transformations and biological interactions .
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
2-methyl-1-oxoisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-12-9(7-13)6-8-4-2-3-5-10(8)11(12)14/h2-7H,1H3 |
InChIキー |
KDOFCADGLQOZFF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=CC=CC=C2C1=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


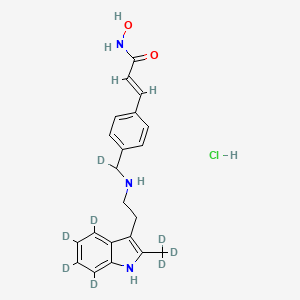

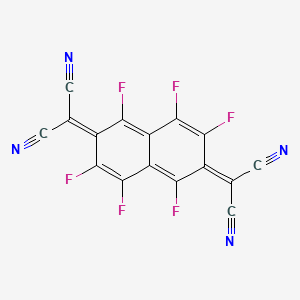
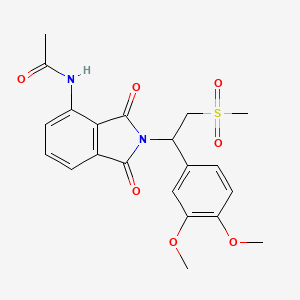
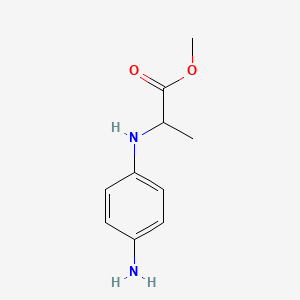
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)

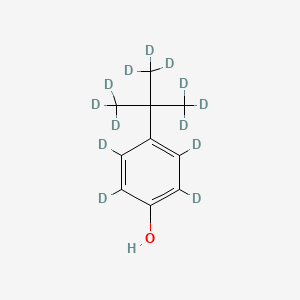
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
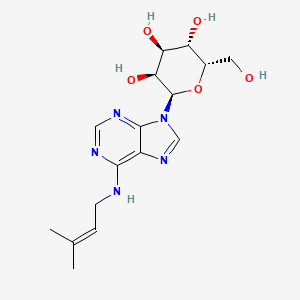
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
